An In-depth Technical Guide to 1-(2-phenoxyphenyl)methanamine hydrochloride
An In-depth Technical Guide to 1-(2-phenoxyphenyl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-phenoxyphenyl)methanamine hydrochloride is a versatile chemical intermediate with significant potential in pharmaceutical research and development. Its unique diaryl ether and benzylamine scaffold makes it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. This guide provides a comprehensive overview of the chemical and physical properties of 1-(2-phenoxyphenyl)methanamine hydrochloride, a detailed, field-proven protocol for its synthesis and characterization, and a discussion of its potential applications and safety considerations. The information presented herein is intended to empower researchers to leverage this compound in their drug discovery and development endeavors.
Introduction
1-(2-phenoxyphenyl)methanamine hydrochloride (CAS No: 31963-35-6) is a primary amine hydrochloride salt that has garnered interest as a key intermediate in organic synthesis.[1] Its structure, featuring a flexible phenoxy linkage, is a common motif in biologically active molecules. The hydrochloride salt form generally confers increased stability and aqueous solubility compared to the free base, making it amenable to a variety of experimental conditions.[2] This compound serves as a critical starting material for creating more complex molecular architectures, particularly in the development of novel therapeutics for neurological and psychiatric disorders.[1] Its utility also extends to biochemical research, where it can be employed in studies of receptor interactions and enzyme activity.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development. The key properties of 1-(2-phenoxyphenyl)methanamine hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄ClNO | [3][4] |
| Molecular Weight | 235.71 g/mol | [3][4] |
| CAS Number | 31963-35-6 | [3][5] |
| Appearance | Off-white to white solid/crystalline powder | [1] |
| Melting Point | 220-224 °C | [3] |
| Purity | ≥95% (typical) | [3] |
| IUPAC Name | (2-phenoxyphenyl)methanamine;hydrochloride | [3] |
| InChI Key | USRYZTSPSJXQFU-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2CN.Cl | [4] |
While specific quantitative solubility data is not widely published, hydrochloride salts of benzylamines are generally soluble in water and polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[6][7] Preliminary solubility testing is recommended for specific applications.
Synthesis and Characterization
The synthesis of 1-(2-phenoxyphenyl)methanamine hydrochloride can be efficiently achieved through a reductive amination of 2-phenoxybenzaldehyde. This widely utilized reaction in medicinal chemistry offers a robust and scalable method for the formation of the target amine.[8]
Proposed Synthesis Workflow: Reductive Amination
The following diagram illustrates the proposed two-step synthesis of 1-(2-phenoxyphenyl)methanamine hydrochloride from 2-phenoxybenzaldehyde.
Caption: Proposed synthesis workflow for 1-(2-phenoxyphenyl)methanamine hydrochloride.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on established methods for reductive amination.[9][10] Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials:
-
2-Phenoxybenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)
-
Diethyl ether (Et₂O)
Procedure:
-
Imine Formation: To a solution of 2-phenoxybenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the imine.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Salt Formation: Filter the dried organic solution and concentrate under reduced pressure to yield the crude free base as an oil or solid. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane). Add a solution of hydrochloric acid in an organic solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-phenoxyphenyl)methanamine hydrochloride as a solid. The purity can be assessed by HPLC and melting point determination.
Characterization
Due to the lack of publicly available experimental spectra for 1-(2-phenoxyphenyl)methanamine hydrochloride, this section outlines the expected spectral characteristics based on the compound's structure. These predictions can guide the analysis of experimentally obtained data.
Logical Flow of Spectroscopic Characterization:
Caption: Logical workflow for the spectroscopic characterization of the target compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, likely in the range of δ 6.8-7.5 ppm. The benzylic protons (-CH₂-NH₃⁺) would likely appear as a singlet or a multiplet around δ 4.0-4.5 ppm. The ammonium protons (-NH₃⁺) would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for all 13 carbon atoms. The aromatic carbons will resonate in the δ 115-160 ppm region. The benzylic carbon (-CH₂-NH₃⁺) is expected to have a chemical shift in the range of δ 40-50 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A broad band in the range of 2500-3000 cm⁻¹ would be indicative of the ammonium salt (N-H stretch). Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A strong C-O-C stretching band for the diaryl ether linkage should be present around 1200-1250 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI+) would be expected to show the molecular ion for the free base [M+H]⁺ at m/z 200.2, corresponding to the loss of HCl. The fragmentation pattern would likely involve cleavage of the benzylic C-N bond and fragmentation of the diaryl ether moiety.
Applications in Research and Development
1-(2-phenoxyphenyl)methanamine hydrochloride is primarily utilized as a building block in the synthesis of more complex molecules.[1] Its application spans several areas of research:
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of potential drug candidates. The phenoxybenzylamine scaffold is present in a number of biologically active compounds, and its derivatives are of interest for their potential to modulate the activity of various enzymes and receptors in the central nervous system.[1] For example, the structurally related compound phenoxybenzamine is an irreversible alpha-adrenergic antagonist used to treat hypertension.[11]
-
Biochemical Research: Derivatives of 1-(2-phenoxyphenyl)methanamine can be synthesized and used as probes to investigate the structure and function of biological targets.[1] By modifying the core structure, researchers can explore structure-activity relationships (SAR) and design ligands with improved affinity and selectivity for specific receptors or enzymes.
-
Organic Synthesis: The primary amine group of this compound provides a reactive handle for a variety of chemical transformations, including N-alkylation, acylation, and condensation reactions, enabling the construction of diverse chemical libraries for high-throughput screening.[12]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(2-phenoxyphenyl)methanamine hydrochloride. The following information is a summary of the hazards and recommended handling procedures based on available Safety Data Sheets (SDS).
Hazard Identification:
-
Harmful if swallowed (H302)[3]
-
Causes skin irritation (H315)[3]
-
Causes serious eye irritation (H319)[3]
-
May cause respiratory irritation (H335)[3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
First-Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Storage:
Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is between 2-8°C.
Conclusion
1-(2-phenoxyphenyl)methanamine hydrochloride is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its straightforward synthesis via reductive amination and its amenable physicochemical properties make it an attractive starting material for researchers and scientists. This guide has provided a comprehensive overview of its properties, a detailed synthesis and characterization strategy, and essential safety information to facilitate its effective and safe use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of key intermediates like 1-(2-phenoxyphenyl)methanamine hydrochloride in enabling innovative research is undeniable.
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